2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, an oxadiazole ring, a pyrrole ring, and a piperidine ring . These groups are common in many bioactive compounds and drugs, suggesting that this compound may have biological activity.
Synthesis Analysis
While specific synthesis methods for this compound were not found, compounds with similar functional groups are often synthesized through various organic reactions, including nucleophilic substitutions and ring-closing reactions .Molecular Structure Analysis
The compound’s structure includes several aromatic rings (phenyl and pyrrole) and a heterocyclic ring (oxadiazole), which likely contribute to its stability and reactivity . The presence of nitrogen in the oxadiazole and piperidine rings may allow for hydrogen bonding interactions.Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-rich aromatic rings and the electronegative chlorine atom. These features could make the compound susceptible to electrophilic aromatic substitution reactions .Scientific Research Applications
Anticonvulsant Activity
This compound has shown potential as an anticonvulsant . It was evaluated in acute models of epilepsy, including maximal electroshock (MES), psychomotor (6 Hz, 32 mA), and subcutaneous pentylenetetrazole (sc PTZ) seizure tests . The results showed more beneficial ED50 and protective index values than the reference drug—valproic acid .
Antinociceptive Activity
The compound also demonstrated antinociceptive activity , which means it could potentially be used as a pain reliever . This was investigated in the formalin model of tonic pain .
Interaction with Neuronal Voltage-Sensitive Sodium and L-Type Calcium Channels
The compound showed an interaction with neuronal voltage-sensitive sodium (site 2) and L-type calcium channels . This suggests that it could have potential applications in the treatment of neurological disorders.
Neuroprotective Properties
The compound was tested for its neurotoxic properties and showed no significant cytotoxic effect . This suggests that it could have potential as a neuroprotective agent.
Hepatoprotective Properties
In addition to its neuroprotective properties, the compound also showed no significant hepatotoxic effects . This suggests that it could potentially be used in treatments that require hepatoprotective agents.
Potential Use in Neuropathic Pain Management
Given that anticonvulsant drugs are often effective in neuropathic pain management, this compound could potentially be used for this purpose .
Future Directions
properties
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-piperidin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O2/c20-15-7-4-6-14(12-15)18-21-19(26-22-18)16-8-5-11-24(16)13-17(25)23-9-2-1-3-10-23/h4-8,11-12H,1-3,9-10,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOZXSGIVVHLPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(piperidin-1-yl)ethanone |
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